4-Butoxy-3-methylbenzenesulfonamide

Description

IUPAC Nomenclature and Systematic Identification

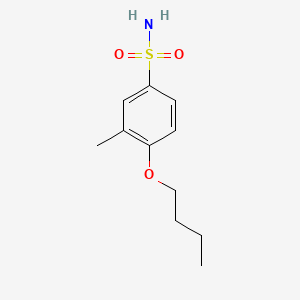

The systematic nomenclature of 4-butoxy-3-methylbenzenesulfonamide follows International Union of Pure and Applied Chemistry guidelines, where the compound is identified as a benzenesulfonamide derivative with specific positional substitutions. The molecular formula C₁₁H₁₇NO₃S reflects the structural composition, consisting of a benzene ring backbone with a sulfonamide functional group at position 1, a methyl group at position 3, and a butoxy group at position 4. The Chemical Abstracts Service registry number 854635-09-9 provides unique identification for this compound in chemical databases and literature.

The structural representation through Simplified Molecular Input Line Entry System notation appears as O=S(C1=CC=C(OCCCC)C(C)=C1)(N)=O, which systematically describes the molecular connectivity. This notation clearly indicates the sulfonyl group (SO₂) attached to the benzene ring, with the nitrogen bearing two hydrogen atoms forming the sulfonamide functionality. The butoxy substituent (-OCCCC) extends from the benzene ring at the 4-position, while the methyl group (-C) occupies the 3-position.

The molecular weight of 243.32 grams per mole positions this compound within the medium molecular weight range for pharmaceutical and chemical intermediates. The presence of sulfur, nitrogen, and oxygen heteroatoms contributes to the compound's potential for hydrogen bonding and polar interactions, which significantly influence its physical and chemical properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the characteristic features of substituted benzenesulfonamides, with the sulfonamide group adopting a tetrahedral geometry around the sulfur atom. The butoxy chain introduces conformational flexibility to the molecule, allowing for multiple rotational conformers around the carbon-oxygen and carbon-carbon bonds within the alkyl chain.

Computational analysis of related benzenesulfonamide derivatives reveals that the sulfonamide group typically exhibits bond angles consistent with tetrahedral geometry, with the sulfur-nitrogen bond showing partial double bond character due to resonance interactions. The aromatic ring maintains planarity, while the substituents adopt orientations that minimize steric hindrance and maximize favorable electronic interactions.

The butoxy substituent provides significant conformational degrees of freedom, with rotational barriers around the various single bonds contributing to the overall molecular flexibility. The methyl group at the 3-position introduces minimal steric bulk but affects the electron density distribution on the aromatic ring, influencing both the chemical reactivity and the preferred conformations of the molecule.

Analysis of similar compounds suggests that the preferred conformations involve the butoxy chain adopting extended configurations to minimize intramolecular steric interactions. The conformational landscape of the molecule becomes particularly important in determining crystal packing arrangements and intermolecular interaction patterns in the solid state.

Crystallographic Data and Solid-State Packing Arrangements

Limited crystallographic data exists specifically for this compound in the available literature. However, analysis of structurally related compounds provides insights into the expected solid-state behavior and packing arrangements. Related benzenesulfonamide derivatives typically crystallize in common space groups, with molecular packing influenced by hydrogen bonding interactions involving the sulfonamide nitrogen and oxygen atoms.

The sulfonamide functional group serves as both a hydrogen bond donor (through the nitrogen-bound hydrogen atoms) and acceptor (through the sulfonyl oxygen atoms), creating opportunities for intermolecular network formation in crystal structures. The presence of the butoxy substituent introduces additional conformational considerations that affect the overall crystal packing efficiency and intermolecular contact patterns.

Comparative analysis with similar compounds indicates that the butoxy chain length and flexibility significantly influence the crystal density and packing arrangements. The conformational freedom of the alkyl chain can lead to disorder in crystal structures or result in multiple conformations within the asymmetric unit.

The aromatic ring systems in benzenesulfonamide derivatives often participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The electron-donating nature of both the methyl and butoxy substituents enhances the electron density of the aromatic ring, potentially strengthening these aromatic interactions in the solid state.

Comparative Analysis with Isomeric Benzenesulfonamide Derivatives

The structural comparison of this compound with related isomeric and analogous compounds reveals distinctive features that influence its molecular properties and behavior. When compared to 4-butoxybenzenesulfonamide, the addition of the methyl group at the 3-position increases the molecular weight from 229.30 to 243.32 grams per mole and introduces additional steric and electronic effects.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-Butoxybenzenesulfonamide | C₁₀H₁₅NO₃S | 229.30 | 1138-58-5 | Single butoxy substituent |

| This compound | C₁₁H₁₇NO₃S | 243.32 | 854635-09-9 | Butoxy and methyl substituents |

| 4-Butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide | C₁₇H₂₁NO₄S | 335.4 | 1206109-23-0 | Additional N-aryl substitution |

The electronic effects of the methyl group at the 3-position create an ortho relationship with the butoxy substituent, potentially leading to steric interactions that influence the preferred conformations of the butoxy chain. This contrasts with the unsubstituted 4-butoxybenzenesulfonamide, where the butoxy group experiences less steric constraint.

Comparison with N-substituted derivatives, such as 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, demonstrates how additional substitution at the nitrogen atom significantly increases molecular complexity and potential for intermolecular interactions. The N-aryl substituted compound exhibits a molecular weight of 335.4 grams per mole, substantially higher than the parent sulfonamide, and introduces additional aromatic character and hydrogen bonding capabilities through the hydroxyl group.

The substitution pattern comparison reveals that the 3,4-disubstituted arrangement in this compound creates a unique electronic environment on the aromatic ring. The electron-donating effects of both substituents work synergistically to increase electron density at specific positions on the ring, influencing both chemical reactivity and physical properties. This electronic environment differs significantly from isomeric arrangements where the same substituents might occupy different positions, leading to altered reactivity patterns and molecular behavior.

Properties

Molecular Formula |

C11H17NO3S |

|---|---|

Molecular Weight |

243.321 |

IUPAC Name |

4-butoxy-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO3S/c1-3-4-7-15-11-6-5-10(8-9(11)2)16(12,13)14/h5-6,8H,3-4,7H2,1-2H3,(H2,12,13,14) |

InChI Key |

XZWVAHZDHMDSDV-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Differences

The following table compares 4-Butoxy-3-methylbenzenesulfonamide with structurally related compounds from recent literature:

Key Observations:

Substituent Position and Bioactivity :

- The 4-substituted butoxy group in the target compound contrasts with 4-pyrazole-chlorophenyl in ’s compound. The latter’s heterocyclic substituent enables π-π stacking interactions critical for antiviral activity , while the butoxy group prioritizes lipophilicity over direct target binding.

- 3-substituted quinazolinyl-mercapto groups () confer potent enzyme inhibition due to thiol-mediated zinc coordination in carbonic anhydrase active sites . In contrast, the 3-methyl group in the target compound may limit steric hindrance but reduce interaction specificity.

Synthetic Strategies :

- highlights coupling of 3-isothiocyanato-benzenesulfonamide with anthranilic acids to introduce quinazolinyl-mercapto groups . This method contrasts with the likely nucleophilic substitution or etherification steps required to install the butoxy group in the target compound.

Physicochemical Properties :

- Lipophilicity : The butoxy chain (logP ~3.5 estimated) increases membrane permeability compared to polar groups like pyrazole (logP ~2.0) or quinazolinyl-mercapto (logP ~1.8).

- Stability : Methyl and butoxy groups enhance metabolic stability relative to labile moieties like thiols (), which may oxidize readily .

Research Findings and Implications

- Enzyme Inhibition: While 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamides exhibit nanomolar inhibition of carbonic anhydrases , the target compound’s lack of a zinc-binding group (e.g., thiol) suggests weaker enzyme interaction.

- Thermodynamic Stability : Crystallographic data from ’s compound reveals planar pyrazole rings stabilizing molecular conformation, whereas the flexible butoxy chain in the target compound may reduce crystallinity .

Q & A

Q. Q1: What are the optimal synthetic routes for 4-Butoxy-3-methylbenzenesulfonamide, and how can side reactions be minimized?

A: The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Stepwise sulfonylation : Introduce the sulfonamide group early to avoid competing reactions at later stages.

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates.

- Temperature control : Maintain reactions between 0–25°C to suppress unwanted polymerization or decomposition.

Side reactions (e.g., over-sulfonylation) can be minimized by using stoichiometric reagents and monitoring progress via TLC or in situ NMR .

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?

A: A combination of techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Infrared spectroscopy (IR) : Identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) groups.

- HPLC : Assesses purity (>95% ideal for biological assays).

Cross-referencing with crystallographic data (if available) enhances structural certainty .

Advanced Research Questions

Q. Q3: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives like this compound?

A: Structural contradictions (e.g., bond-length anomalies) require:

- Software validation : Use SHELXL for refinement and PLATON (ADDSYM) to detect missed symmetry or twinning.

- Data reprocessing : Reintegrate diffraction images (via HKL-3000) to address outliers.

- Validation tools : Check CIF files with checkCIF/IVTAN to identify geometric mismatches.

For disordered solvent molecules, apply SQUEEZE or omit problematic regions .

Q. Q4: What strategies are effective in analyzing conflicting bioactivity data for sulfonamide compounds?

A: Conflicting results (e.g., variable IC₅₀ values in enzyme assays) necessitate:

- Reproducibility checks : Standardize assay conditions (pH, temperature, solvent DMSO ≤0.1%).

- Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR.

- Metabolite screening : Rule out off-target effects using liver microsome stability tests.

- Structural analogs : Compare activity trends with derivatives (e.g., 4-methoxy or 3-chloro variants) to identify SAR patterns .

Q. Q5: How should researchers design experiments to study the structure-activity relationships (SAR) of this compound in enzyme inhibition?

A: A systematic approach includes:

- Scaffold diversification : Synthesize analogs with modified alkoxy (e.g., ethoxy, propoxy) and methyl groups.

- Kinetic assays : Measure kcat/KM to distinguish competitive vs. non-competitive inhibition.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target enzymes (e.g., carbonic anhydrase).

- Crystallography : Co-crystallize the compound with the enzyme to resolve binding-site interactions at ≤2.0 Å resolution .

Data Contradiction Analysis

Q. Q6: How should researchers address inconsistencies in solubility and stability data for this compound across studies?

A: Discrepancies often arise from:

- Solvent choice : Use standardized solvents (e.g., DMSO for stock solutions, PBS for aqueous dilution).

- pH dependence : Measure solubility at physiological pH (7.4) and acidic/alkaline conditions.

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring.

Report detailed protocols (e.g., sonication duration, filtration methods) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.